molecular formula C19H21N5O3S B5855521 N-{(E)-amino[(6-ethoxy-4-methylquinazolin-2-yl)amino]methylidene}-4-methylbenzenesulfonamide

N-{(E)-amino[(6-ethoxy-4-methylquinazolin-2-yl)amino]methylidene}-4-methylbenzenesulfonamide

Cat. No.: B5855521
M. Wt: 399.5 g/mol
InChI Key: IQYDPEKLUSJJTG-UHFFFAOYSA-N
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Description

N-{(E)-amino[(6-ethoxy-4-methylquinazolin-2-yl)amino]methylidene}-4-methylbenzenesulfonamide is a complex organic compound that belongs to the class of quinazoline derivatives This compound is characterized by its unique structure, which includes a quinazoline ring system, an ethoxy group, and a sulfonamide moiety

Properties

IUPAC Name

1-(6-ethoxy-4-methylquinazolin-2-yl)-2-(4-methylphenyl)sulfonylguanidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21N5O3S/c1-4-27-14-7-10-17-16(11-14)13(3)21-19(22-17)23-18(20)24-28(25,26)15-8-5-12(2)6-9-15/h5-11H,4H2,1-3H3,(H3,20,21,22,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IQYDPEKLUSJJTG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC2=C(N=C(N=C2C=C1)NC(=NS(=O)(=O)C3=CC=C(C=C3)C)N)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC1=CC2=C(N=C(N=C2C=C1)N/C(=N/S(=O)(=O)C3=CC=C(C=C3)C)/N)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21N5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

399.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{(E)-amino[(6-ethoxy-4-methylquinazolin-2-yl)amino]methylidene}-4-methylbenzenesulfonamide typically involves multiple steps. One common approach starts with the preparation of the quinazoline core, followed by the introduction of the ethoxy and methyl groups. The final step involves the formation of the sulfonamide linkage.

    Preparation of Quinazoline Core: The quinazoline core can be synthesized through the cyclization of appropriate precursors, such as anthranilic acid derivatives, under acidic or basic conditions.

    Introduction of Ethoxy and Methyl Groups: The ethoxy group can be introduced via an alkylation reaction using ethyl iodide or ethyl bromide in the presence of a base like potassium carbonate. The methyl group can be introduced through a similar alkylation process.

    Formation of Sulfonamide Linkage: The final step involves the reaction of the quinazoline derivative with 4-methylbenzenesulfonyl chloride in the presence of a base like triethylamine to form the sulfonamide linkage.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process automation to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

N-{(E)-amino[(6-ethoxy-4-methylquinazolin-2-yl)amino]methylidene}-4-methylbenzenesulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of quinazoline N-oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, potentially reducing the quinazoline ring or the sulfonamide group.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the ethoxy or methyl groups can be replaced by other functional groups using appropriate nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, acetic acid as solvent.

    Reduction: Sodium borohydride, lithium aluminum hydride, ethanol or tetrahydrofuran as solvent.

    Substitution: Nucleophiles like amines, thiols, or halides, with solvents like dimethylformamide or dichloromethane.

Major Products Formed

    Oxidation: Quinazoline N-oxides.

    Reduction: Reduced quinazoline derivatives or sulfonamide derivatives.

    Substitution: Substituted quinazoline derivatives with new functional groups.

Scientific Research Applications

N-{(E)-amino[(6-ethoxy-4-methylquinazolin-2-yl)amino]methylidene}-4-methylbenzenesulfonamide has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as an anticancer agent due to its ability to inhibit specific enzymes and signaling pathways involved in cancer cell proliferation.

    Biological Research: It is used as a tool compound to study the biological functions of quinazoline derivatives and their interactions with biological targets.

    Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.

    Pharmaceutical Industry: It is explored for its potential use in the development of new drugs targeting various diseases, including cancer and infectious diseases.

Mechanism of Action

The mechanism of action of N-{(E)-amino[(6-ethoxy-4-methylquinazolin-2-yl)amino]methylidene}-4-methylbenzenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their catalytic functions. Additionally, it can interfere with signaling pathways by binding to receptors or other signaling molecules, leading to altered cellular responses.

Comparison with Similar Compounds

Similar Compounds

  • N-{(E)-amino[(6-methoxy-4-methylquinazolin-2-yl)amino]methylidene}-4-methylbenzenesulfonamide
  • N-{(E)-amino[(6-ethoxy-4-chloroquinazolin-2-yl)amino]methylidene}-4-methylbenzenesulfonamide
  • N-{(E)-amino[(6-ethoxy-4-methylquinazolin-2-yl)amino]methylidene}-4-chlorobenzenesulfonamide

Uniqueness

N-{(E)-amino[(6-ethoxy-4-methylquinazolin-2-yl)amino]methylidene}-4-methylbenzenesulfonamide is unique due to the presence of the ethoxy group and the specific arrangement of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications.

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